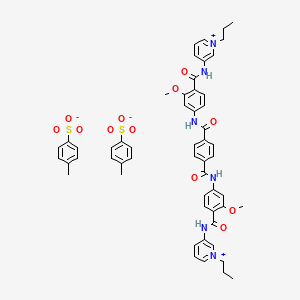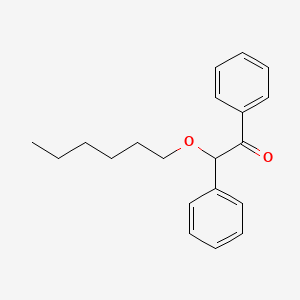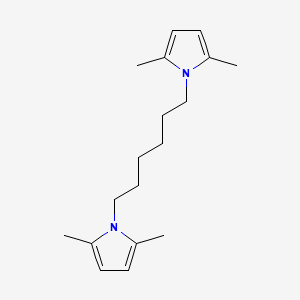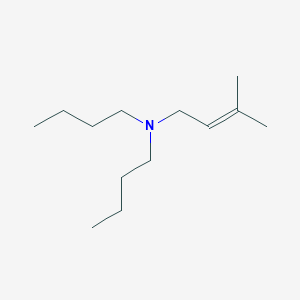
N,N-dibutyl-3-methylbut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-3-methylbut-2-en-1-amine: is an organic compound with the molecular formula C13H27N . It is a derivative of butenamine, characterized by the presence of two butyl groups attached to the nitrogen atom and a methyl group on the butenyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-dibutyl-3-methylbut-2-en-1-amine typically begins with and .
Reaction Conditions: The reaction involves the alkylation of 3-methylbut-2-en-1-amine with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to mix the starting materials and reagents.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: Employing industrial-scale purification methods such as distillation columns and large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dibutyl-3-methylbut-2-en-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alkane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups or the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Amine oxides or nitroso compounds.
Reduction Products: Primary or secondary amines.
Substitution Products: Halogenated amines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-3-methylbut-2-en-1-amine has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It serves as a precursor for the production of specialty chemicals and materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-3-methylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N,N-dibutyl-3-methylbut-2-en-1-amine: is similar to other butenamines and dibutylamines.
3-methylbut-2-en-1-amine: A precursor in its synthesis.
Dibutylamine: Another precursor and structurally related compound.
Uniqueness:
Structural Features: The presence of both butyl and methyl groups provides unique steric and electronic properties.
Reactivity: Its reactivity profile is distinct due to the combination of the butenyl and dibutylamine moieties.
Applications: Its specific applications in organic synthesis and industrial chemistry set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
17734-30-4 |
|---|---|
Molekularformel |
C13H27N |
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
N,N-dibutyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h9H,5-8,10-12H2,1-4H3 |
InChI-Schlüssel |
UZJBVZMMRWOWFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
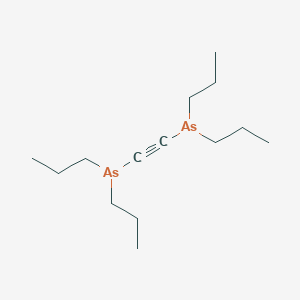

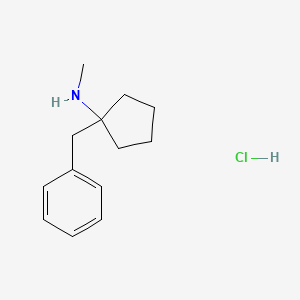

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

